N-(Cyanomethyl)-3-fluoro-4-(4-fluoro-2-methylphenyl)benzamide
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Overview
Description
N-(Cyanomethyl)-3-fluoro-4-(4-fluoro-2-methylphenyl)benzamide is an organic compound characterized by its unique structure, which includes a cyanomethyl group, two fluorine atoms, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-3-fluoro-4-(4-fluoro-2-methylphenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-fluoro-2-methylbenzonitrile, which is then subjected to a series of reactions to introduce the cyanomethyl and benzamide groups.
Starting Material Preparation: 4-fluoro-2-methylbenzonitrile is synthesized from 4-fluoro-2-methylbenzaldehyde through a cyanation reaction using reagents like sodium cyanide or potassium cyanide under acidic conditions.
Formation of Intermediate: The intermediate 4-fluoro-2-methylbenzonitrile is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide structure.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(Cyanomethyl)-3-fluoro-4-(4-fluoro-2-methylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or their derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N-(Cyanomethyl)-3-fluoro-4-(4-fluoro-2-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs, particularly for its ability to interact with biological targets through its fluorine atoms and nitrile group.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-3-fluoro-4-(4-fluoro-2-methylphenyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyanomethyl)-3-fluoro-4-(4-fluorophenyl)benzamide
- N-(Cyanomethyl)-3-chloro-4-(4-fluoro-2-methylphenyl)benzamide
- N-(Cyanomethyl)-3-fluoro-4-(4-methylphenyl)benzamide
Uniqueness
N-(Cyanomethyl)-3-fluoro-4-(4-fluoro-2-methylphenyl)benzamide is unique due to the presence of two fluorine atoms and a methyl group on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These structural features can enhance its stability, lipophilicity, and ability to interact with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-(cyanomethyl)-3-fluoro-4-(4-fluoro-2-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O/c1-10-8-12(17)3-5-13(10)14-4-2-11(9-15(14)18)16(21)20-7-6-19/h2-5,8-9H,7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTBAFZLVDPDCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)C(=O)NCC#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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